molecular formula C12H14N2S B1270157 2-(4-Piperidinyl)-1,3-benzothiazole CAS No. 51784-73-7

2-(4-Piperidinyl)-1,3-benzothiazole

Cat. No.: B1270157
CAS No.: 51784-73-7
M. Wt: 218.32 g/mol
InChI Key: CYASANLJWAJEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Piperidinyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

  • 2-(1-Piperidinyl)-1,3-benzothiazole exhibits unique molecular properties, with discrete molecules consisting of a planar benzo­thia­zole fragment and a piperidine ring in a chair conformation, forming pale-yellow orthorhombic crystals (Álvarez et al., 2005).

Lipophilicity Determination

  • The compound's relative lipophilicity has been determined using reversed-phase thin-layer chromatography, indicating its potential relevance in pharmaceutical applications (Brzezińska & Stolarska, 2005).

Antimicrobial Studies

  • New pyridine derivatives, including those with benzothiazole and piperidine elements, have demonstrated considerable antibacterial activity, showing potential for the development of new antimicrobial agents (Patel & Agravat, 2009).

Enzyme Inhibition

  • Certain benzothiazole-based analogues have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), with compounds showing exceptional selectivity and no off-target activity with respect to other serine hydrolases (Wang et al., 2009).

Antitubercular and Antioxidant Properties

  • Piperidinyl-1,3-benzothiazin-4-ones have been identified as promising agents for the treatment of tuberculosis. Additionally, certain derivatives have been found to activate antioxidant response and suppress oxidative stress-induced cardiomyocyte apoptosis (Nosova et al., 2018).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is likely to continue to evolve and expand in the future, with new compounds being developed and tested for potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-(4-Piperidinyl)-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with opioid receptors, particularly the nociceptin receptor, which is involved in pain modulation and anxiety .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDKs . It also affects cell signaling pathways, such as the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound has been shown to downregulate the expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 or G2 phase, followed by apoptosis. Additionally, this compound interacts with opioid receptors, modulating their signaling pathways and influencing pain perception and anxiety . The compound also affects gene expression by inhibiting transcriptional CDKs, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CDKs and consistent induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits CDKs and induces apoptosis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further processed through phase II metabolic reactions, such as glucuronidation and sulfation . These metabolic pathways play a crucial role in determining the bioavailability and clearance of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound is influenced by its physicochemical properties, including its solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by inhibiting transcriptional CDKs . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

2-piperidin-4-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASANLJWAJEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363121
Record name 2-(4-piperidinyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51784-73-7
Record name 2-(4-piperidinyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1.4 g of 1-(4-(benzothiazol-2-yl)piperidin-1-yl)ethanone in 10 mL of MeOH was added 7.5 mL of KOH (45 wt. % solution). After refluxing for 18 hours, the reaction was cooled to room temperature. The mixture was partitioned between EtOAc and water. The organic phase was washed with brine and dried over MgSO4. Concentration under reduced pressure gave 540 mg of the title compound as a solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.